2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid is a compound that features a benzodiazole ring, which is a fused heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid typically involves the formation of the benzodiazole ring followed by the introduction of the amino and methyl groups. One common method involves the cyclization of o-phenylenediamine with formic acid to form the benzodiazole ring. Subsequent reactions introduce the amino and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid
- 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol
Uniqueness
2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both the benzodiazole ring and the methyl group, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack these features .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-3-(benzimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-11(12,10(15)16)6-14-7-13-8-4-2-3-5-9(8)14/h2-5,7H,6,12H2,1H3,(H,15,16) |
InChI Key |
KDLFEYCBILUHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)(C(=O)O)N |
Origin of Product |
United States |
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